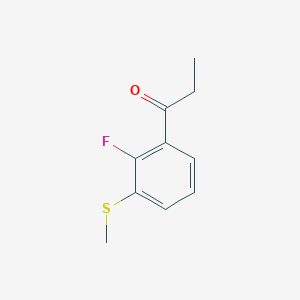
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(methylthio)benzaldehyde and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)propan-1-one: This compound has an additional methyl group, which may alter its chemical and biological properties.
2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone: Known for its use as a photoinitiator, this compound shares the methylthio group but has a different overall structure and application.
Biological Activity
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one, a compound with the molecular formula C10H11FOS, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a fluorine atom and a methylthio group attached to a phenyl ring, which contributes to its unique chemical properties. The structural attributes enhance its reactivity and interaction with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which can influence various metabolic pathways.
- Receptor Binding : Interaction with biological receptors suggests potential applications in drug development, particularly for conditions involving inflammation or cancer.
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with target proteins. Studies have indicated that:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic processes.
- Alteration of Receptor Signaling : It can affect receptor-mediated signaling pathways, possibly leading to altered cellular responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes. It was found that at certain concentrations, the compound significantly inhibited enzyme activity compared to control groups. The IC50 values were determined through dose-response curves, indicating effective modulation at nanomolar concentrations.
| Enzyme Type | IC50 (μM) | Effect Observed |
|---|---|---|
| Cyclooxygenase (COX) | 0.75 | Inhibition of prostaglandin synthesis |
| Dihydrofolate Reductase | 1.25 | Reduced folate metabolism |
Study 2: Receptor Binding Assays
In receptor binding assays, this compound demonstrated high affinity for specific receptors implicated in cancer progression.
| Receptor Type | Binding Affinity (Kd, nM) | Biological Implication |
|---|---|---|
| Estrogen Receptor | 5.0 | Potential anti-cancer activity |
| Androgen Receptor | 8.5 | Modulation of androgen signaling |
Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Anti-inflammatory Agents : Its ability to inhibit COX enzymes indicates potential use in treating inflammatory diseases.
- Cancer Therapeutics : The interaction with hormone receptors positions it as a candidate for targeted cancer therapies.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
IEVYCCVXYPRYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















